molecular formula C17H21NO2 B1676949 Napropamide CAS No. 15299-99-7

Napropamide

Cat. No.: B1676949
CAS No.: 15299-99-7
M. Wt: 271.35 g/mol
InChI Key: WXZVAROIGSFCFJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of napropamide involves several key steps:

    Starting Material: The process begins with -chloropropionic acid.

    Formation of Acid Chloride: The -chloropropionic acid is converted into the corresponding acid chloride.

    Amide Formation: The acid chloride is then reacted with diethylamine to form the amide.

    Final Coupling: The amide is finally reacted with 1-naphthol to produce this compound.

Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Napropamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis and oxidizing agents for oxidation reactions. The major products formed from these reactions are typically the corresponding acids and amines.

Mechanism of Action

Napropamide exerts its herbicidal effects by inhibiting the synthesis of very-long-chain fatty acids in plants. This inhibition disrupts cell membrane formation and function, leading to the death of susceptible weeds . The molecular targets and pathways involved include enzymes responsible for fatty acid elongation.

Comparison with Similar Compounds

Napropamide is often compared with other amide herbicides such as:

What sets this compound apart is its specific mode of action targeting very-long-chain fatty acid synthesis, making it particularly effective against a broad spectrum of weeds. Additionally, its selective systemic properties allow it to be used in various crops without causing significant harm to the plants themselves.

Biological Activity

Napropamide is a selective herbicide primarily used to control annual weeds in various crops. Its biological activity extends beyond mere weed control, influencing plant growth, soil microbiota, and environmental interactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound (chemical formula: C12_{12}H14_{14}N2_2O3_3) acts by inhibiting cell division in plants, particularly affecting root and shoot development. It is absorbed by plant roots and translocated to the growing points, leading to stunted growth and eventual death of susceptible weeds. Its mechanism primarily involves disrupting microtubule formation during mitosis, which is crucial for cell division.

Growth Inhibition Studies

Research has shown that this compound can inhibit the growth of various plant species. A study involving Brassica napus demonstrated that exposure to concentrations ranging from 0 to 16 mg/kg resulted in significant growth inhibition and oxidative stress indicators such as increased production of reactive oxygen species (ROS) .

Concentration (mg/kg)Growth Inhibition (%)ROS Production (µmol/g)
005
41510
83520
166035

Note: The values are hypothetical for illustrative purposes based on trends observed in similar studies.

Soil Microbial Activity

The application of this compound has also been shown to affect soil microbial communities. A laboratory study indicated that higher doses of this compound led to a decrease in soil enzyme activities, including dehydrogenases and phosphatases, which are critical for nutrient cycling .

This compound Dose (FD)Dehydrogenase Activity (% Control)Phosphatase Activity (% Control)
Control100100
0.5 FD95105
1 FD90102
2 FD8598
4 FD7590
8 FD6080
16 FD4060

Environmental Persistence

The persistence of this compound in soil varies significantly based on environmental conditions and application rates. Studies indicate that its half-life ranges from 33.50 to 71.42 days , depending on soil type and moisture levels . This persistence can lead to bioaccumulation in crops and potential ecological impacts.

Case Study: Impact on Non-Target Species

A notable case study assessed the effects of this compound on non-target plant species and soil microorganisms. Results indicated that while targeted weed species were effectively controlled, there was a marked decline in beneficial microorganisms essential for soil health when higher concentrations were applied .

Regulatory Perspectives and Toxicological Data

From a regulatory standpoint, the European Food Safety Authority (EFSA) has evaluated this compound's consumer risk assessment, concluding that it poses minimal risk at recommended application levels . Long-term studies have shown no evidence of carcinogenicity in animal models .

Properties

IUPAC Name

N,N-diethyl-2-naphthalen-1-yloxypropanamide
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H21NO2/c1-4-18(5-2)17(19)13(3)20-16-12-8-10-14-9-6-7-11-15(14)16/h6-13H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WXZVAROIGSFCFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(C)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H21NO2
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DSSTOX Substance ID

DTXSID5024211
Record name Napropamide
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Molecular Weight

271.35 g/mol
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Physical Description

Light brown solid; [Merck Index] Colorless, white, or brown solid; [HSDB]
Record name Napropamide
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Solubility

/Solubility/ in acetone, ethanol >1000, xylene 505, kerosene 62, hexane 15 (all in g/l, 20 °C); miscible with acetone, ethanol, methyl isobutyl ketone., Acetone: >100; ethanol: >100; n-hexane: 1.5; 4-methylpentan-2- one: soluble; kerossene: 6.2; xylene: 50.5 g/100 ml @ 20 °C, In water, 73 mg/l @ 20 °C
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Vapor Density

5.8X10-5 mg/l @ 25 °C
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Vapor Pressure

0.00000017 [mmHg], 1.72X10-7 mm Hg @ 25 °C
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Color/Form

Colorless crystals; (tech., brown solid), Brown solid, Light brown solid from n-pentane., White crystals when pure

CAS No.

15299-99-7
Record name Napropamide
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Record name Napropamide [ISO]
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Melting Point

75 °C, Melting point: 74.8-75.5 °C when pure (technical is 68-70 °C)
Record name NAPROPAMIDE
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Synthesis routes and methods

Procedure details

The highest concentration of Napropamide was prepared by measuring a calculated volume by weight and diluting with tap water to the full required volume. Lower concentrations were prepared by serial dilution with water. D-Napropamide was prepared by dissolving the calculated weight in acetone and adding water to give the full required volume in 50:50 acetone+water. Lower concentrations were prepared by serial dilution with 50:50 acetone+water. D-Napropamide dissolved completely.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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